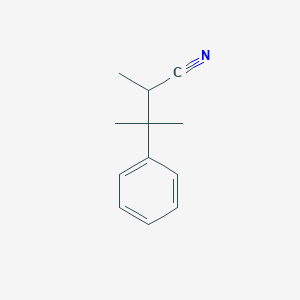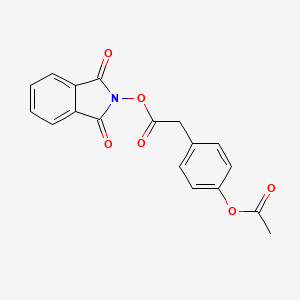
1,3-Dioxoisoindolin-2-YL (1R,2R)-2-methylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-methylcyclopropane-1-carboxylate is a complex organic compound that features a unique combination of a phthalimide moiety and a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-methylcyclopropane-1-carboxylate typically involves the following steps:
Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by the reaction of phthalic anhydride with ammonia or primary amines under heating conditions.
Cyclopropanation: The cyclopropane ring can be introduced via a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Esterification: The final step involves esterification of the cyclopropane carboxylic acid with the phthalimide derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the phthalimide moiety, converting it into phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Phthalic acid derivatives.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific mechanical or chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can interact with protein active sites, while the cyclopropane ring can confer rigidity and specificity to the molecule. These interactions can modulate biological pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a trifluoromethyl group instead of a methyl group.
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-ethylcyclopropane-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,2R)-2-methylcyclopropane-1-carboxylate lies in its specific combination of a phthalimide moiety and a methyl-substituted cyclopropane ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H11NO4 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) (1R,2R)-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-7-6-10(7)13(17)18-14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,7,10H,6H2,1H3/t7-,10-/m1/s1 |
Clave InChI |
JHVLZFRCLFPJOG-GMSGAONNSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC1CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


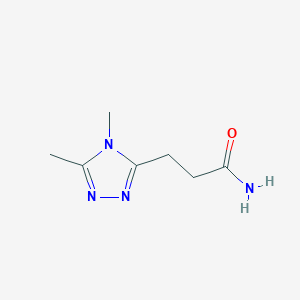
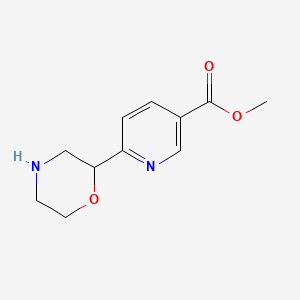


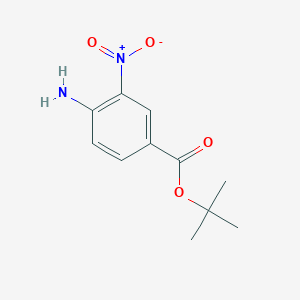

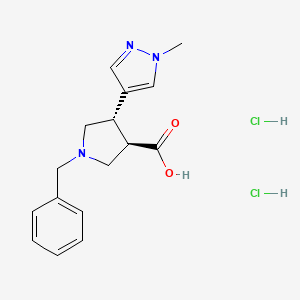
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
